The Natural Occurrence of 11-Methylpentadecanoyl-CoA: A Technical Guide
The Natural Occurrence of 11-Methylpentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methylpentadecanoyl-CoA is an anteiso-branched-chain acyl-coenzyme A (acyl-CoA) that plays a crucial role in the composition of cell membranes, primarily in bacteria. As a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids, its presence and regulation are of significant interest for understanding bacterial physiology, adaptation, and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and methodologies for the analysis of 11-Methylpentadecanoyl-CoA.
Introduction
Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacterial species, influencing membrane fluidity and permeability.[1] BCFAs are primarily categorized into two series: iso- and anteiso-branched-chain fatty acids. 11-Methylpentadecanoyl-CoA is the activated form of 11-methylpentadecanoic acid, an anteiso-BCFA with a total of 16 carbon atoms. Its natural occurrence is predominantly documented in bacteria, particularly within the genus Bacillus.[2][3] The biosynthesis of this and other anteiso-BCFAs is initiated from the amino acid isoleucine, highlighting a direct link between amino acid metabolism and lipid synthesis in these organisms.
Natural Occurrence and Biological Significance
11-Methylpentadecanoyl-CoA is an intracellular metabolite that serves as a precursor for the synthesis of phospholipids containing anteiso-branched-chain fatty acids. These specialized lipids are integral to the bacterial cell membrane, where they contribute to maintaining membrane fluidity, especially in response to environmental stressors such as temperature changes.[4] The presence of the methyl branch near the end of the acyl chain in anteiso-fatty acids lowers the melting point of the phospholipids, thereby ensuring the membrane remains in a fluid state at lower temperatures.[4]
While the qualitative presence of anteiso-C16:0 fatty acids (11-methylpentadecanoic acid) in bacteria like Bacillus subtilis is well-established, specific quantitative data for the intracellular concentration of 11-Methylpentadecanoyl-CoA is scarce in the literature. However, studies on related precursor molecules in bacteria provide insights into the metabolic flux towards branched-chain fatty acid synthesis.
Quantitative Data
Table 1: Intracellular Concentration of Branched-Chain Acyl-CoA Precursors in Bacteria
| Acyl-CoA Species | Organism | Growth Condition | Intracellular Concentration (µM) | Reference |
| Isobutyryl-CoA | Bacillus subtilis ΔtrpC2 | Non-sporulation | 2.8 ± 0.5 | [5] |
| Isobutyryl-CoA | Bacillus subtilis ΔtrpC2 | Sporulation | 14.3 ± 3.2 | [5] |
| 2-Methylbutyryl-CoA | Listeria monocytogenes | 37°C | Data not explicitly quantified but levels were substantially reduced at 10°C | [6] |
| Isovaleryl-CoA | Listeria monocytogenes | 37°C | Data not explicitly quantified but levels were substantially reduced at 10°C | [6] |
Table 2: Relative Abundance of Anteiso-Fatty Acids in Bacillus subtilis
| Fatty Acid Species | Relative Abundance (%) | Reference |
| anteiso-C15:0 | 45.3 | |
| anteiso-C17:0 | 12.1 |
Note: The data in Table 2 represents the percentage of total fatty acids after hydrolysis of cellular lipids and derivatization to fatty acid methyl esters (FAMEs), not the direct concentration of the acyl-CoA species.
Biosynthesis of 11-Methylpentadecanoyl-CoA
The biosynthesis of 11-Methylpentadecanoyl-CoA is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation to form the primer molecule 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase II (FASII) system, which utilizes malonyl-CoA as a two-carbon donor in a cyclical process of condensation, reduction, dehydration, and a second reduction. For the synthesis of 11-methylpentadecanoic acid (anteiso-C16:0), this cycle is repeated multiple times. Finally, the synthesized fatty acid is activated to its thioester derivative, 11-Methylpentadecanoyl-CoA, by an acyl-CoA synthetase.
Caption: Biosynthesis pathway of 11-Methylpentadecanoyl-CoA from L-isoleucine.
Experimental Protocols
The analysis of intracellular acyl-CoAs such as 11-Methylpentadecanoyl-CoA requires specialized extraction and analytical techniques due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.
Extraction of Acyl-CoAs from Bacterial Cells
This protocol is a generalized procedure based on established methods for acyl-CoA extraction from bacteria.
Materials:
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Bacterial cell culture
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Ice-cold phosphate-buffered saline (PBS)
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Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
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Internal standards (e.g., stable isotope-labeled acyl-CoAs)
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Centrifuge capable of refrigeration and high-speed centrifugation
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Lyophilizer or vacuum concentrator
Procedure:
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Cell Harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at 4°C. The speed and duration will depend on the cell type and volume (e.g., 5,000 x g for 10 minutes).
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Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove any remaining media components. Centrifuge again and discard the supernatant.
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Metabolism Quenching and Lysis: Add the pre-chilled extraction solvent to the cell pellet. The volume should be sufficient to fully immerse the pellet (e.g., 1 mL for a pellet from a 50 mL culture). If using, spike the extraction solvent with the internal standard mixture before this step. Immediately vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.
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Protein Precipitation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
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Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
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Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
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Solvent Evaporation: Dry the supernatant to completeness using a lyophilizer or a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Quantification by LC-MS/MS
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different acyl-CoA species.
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Flow Rate: 0.2-0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5-10 µL
MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Analysis Mode: Multiple Reaction Monitoring (MRM)
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Precursor Ion (Q1): The [M+H]⁺ ion for 11-Methylpentadecanoyl-CoA.
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Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine-adenosine diphosphate moiety.
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Collision Energy and other parameters: Optimize for the specific compound and instrument.
Quantification:
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Create a standard curve using a certified reference standard of 11-Methylpentadecanoyl-CoA of known concentrations.
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The concentration of 11-Methylpentadecanoyl-CoA in the biological sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.
References
- 1. Frontiers | Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
